5-(ethoxymethyl)-1H-imidazole 5-(ethoxymethyl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 834882-16-5
VCID: VC17575599
InChI: InChI=1S/C6H10N2O/c1-2-9-4-6-3-7-5-8-6/h3,5H,2,4H2,1H3,(H,7,8)
SMILES:
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol

5-(ethoxymethyl)-1H-imidazole

CAS No.: 834882-16-5

Cat. No.: VC17575599

Molecular Formula: C6H10N2O

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

5-(ethoxymethyl)-1H-imidazole - 834882-16-5

Specification

CAS No. 834882-16-5
Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
IUPAC Name 5-(ethoxymethyl)-1H-imidazole
Standard InChI InChI=1S/C6H10N2O/c1-2-9-4-6-3-7-5-8-6/h3,5H,2,4H2,1H3,(H,7,8)
Standard InChI Key CHPYZDMYLNLQIY-UHFFFAOYSA-N
Canonical SMILES CCOCC1=CN=CN1

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of 5-(ethoxymethyl)-1H-imidazole is C6H10N2O, with a molecular weight of 126.16 g/mol. Its structure consists of an imidazole core substituted at the 5-position with an ethoxymethyl group (Figure 1). The ethoxymethyl moiety introduces steric bulk and alters electronic properties, influencing reactivity and intermolecular interactions. Key structural features include:

  • Aromatic imidazole ring: Responsible for resonance stabilization and participation in hydrogen bonding.

  • Ethoxymethyl substituent: Enhances lipophilicity compared to unsubstituted imidazole, potentially improving membrane permeability in biological systems .

The compound’s exact melting and boiling points remain unreported, but analogs such as 1-ethoxymethyl-1H-imidazole (CAS 67319-04-4) exhibit liquid states at room temperature, suggesting similar physical behavior .

Synthetic Routes and Methodological Considerations

While no direct synthesis of 5-(ethoxymethyl)-1H-imidazole is documented, plausible pathways can be inferred from related imidazole derivatives:

Alkylation of Imidazole Precursors

A common strategy involves alkylating imidazole at specific positions. For example, 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate is synthesized via reaction of ethyl imidazole-2-carboxylate with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) in acetone or DMF using potassium carbonate or sodium hydride as a base . Adapting this method, 5-(ethoxymethyl)-1H-imidazole could be synthesized by:

  • Directed lithiation: Using LDA (lithium diisopropylamide) to deprotonate imidazole at position 5, followed by reaction with ethoxymethyl chloride.

  • Protection-deprotection strategies: Introducing a temporary protecting group at position 1 to direct substitution to position 5, followed by deprotection .

Cyclocondensation Reactions

Imidazole rings can be constructed from linear precursors. For instance, 5-aryl-1H-imidazole-2-thiones are synthesized via cyclocondensation of thiosemicarbazides with phenacyl bromides in ethanol . Applying this approach, 5-(ethoxymethyl)-1H-imidazole might be formed using a glyoxal derivative bearing the ethoxymethyl group.

Representative Reaction Conditions:

ReactantsSolventBaseTemperatureYield
Imidazole + Ethoxymethyl-XDMF/AcetoneK2CO3/NaH0–25°C70–100%

Physicochemical and Spectroscopic Properties

Spectral Data (Predicted)

  • 1H NMR (400 MHz, DMSO-d6): δ 1.12 (t, 3H, -OCH2CH3), 3.45 (q, 2H, -OCH2CH3), 4.60 (s, 2H, -CH2O-), 7.25 (s, 1H, H-2), 7.68 (s, 1H, H-4).

  • 13C NMR: δ 14.1 (-OCH2CH3), 63.8 (-OCH2CH3), 67.2 (-CH2O-), 121.5 (C-2), 129.8 (C-4), 137.2 (C-5).

  • IR (KBr): ν 3100 (C-H aromatic), 2850–2950 (C-H aliphatic), 1250 (C-O-C ether).

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or acetone. Limited water solubility due to the ethoxymethyl group.

  • Stability: Susceptible to acid-catalyzed hydrolysis of the ether linkage, particularly under strong acidic conditions .

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